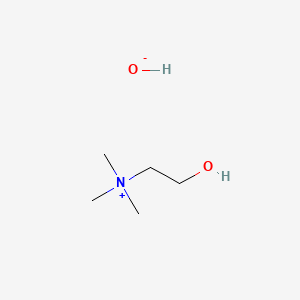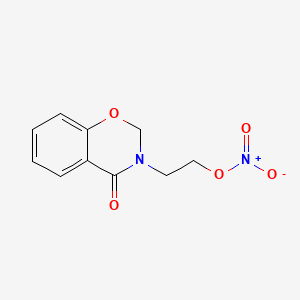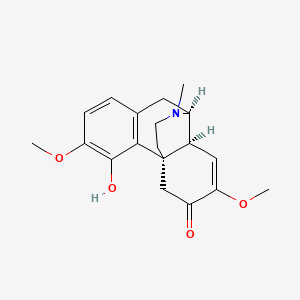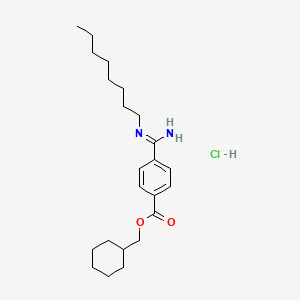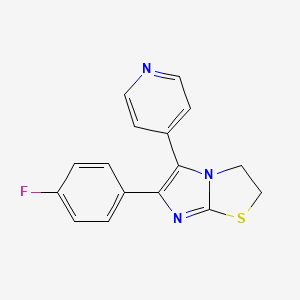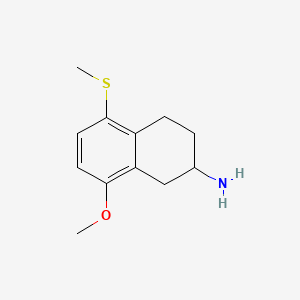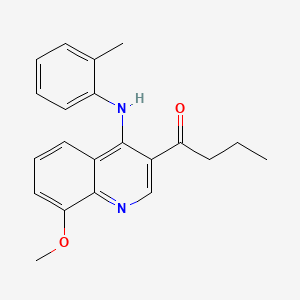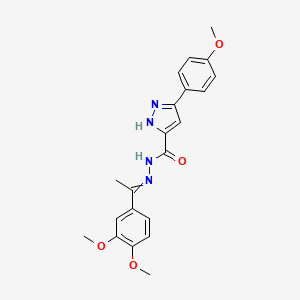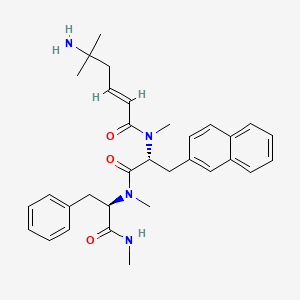
Tabimorelin
Overview
Description
Tabimorelin, also known by its developmental code name NN-703, is a potent, orally-active agonist of the ghrelin/growth hormone secretagogue receptor (GHSR). It mimics the effects of the endogenous peptide agonist ghrelin, stimulating the release of growth hormone (GH). This compound was one of the first GH secretagogues developed and is largely a modified polypeptide, yet it remains orally active in vivo .
Mechanism of Action
Tabimorelin, also known as this compound [INN] or developmental code name NN-703, is a potent, orally-active agonist of the ghrelin/growth hormone secretagogue receptor (GHSR) and growth hormone secretagogue .
Target of Action
This compound primarily targets the ghrelin/growth hormone secretagogue receptor (GHSR) . GHSR is a receptor that binds ghrelin, the body’s natural ligand for this receptor . The primary role of GHSR is to stimulate the release of growth hormone (GH) when activated .
Mode of Action
This compound mimics the effects of the endogenous peptide agonist ghrelin, acting as a stimulator of growth hormone (GH) release . By binding to and activating GHSR, it triggers a series of intracellular events that lead to the release of GH .
Biochemical Pathways
Upon activation of GHSR, this compound stimulates the release of GH, which in turn leads to increased levels of insulin-like growth factor 1 (IGF-1) . It also causes smaller transient increases in levels of other hormones such as adrenocorticotropic hormone (ACTH), cortisol, and prolactin .
Pharmacokinetics
This compound exhibits good oral bioavailability, making it an attractive alternative to daily injections of GH . It has been found to act as a cyp3a4 inhibitor, which could potentially lead to undesirable interactions with other drugs metabolized by this enzyme .
Result of Action
The activation of GHSR by this compound and the subsequent release of GH result in sustained increases in levels of GH and IGF-1 . This can lead to various physiological effects, including increased bone density, muscle mass, and decreased body fat .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, factors such as diet, exercise, sleep, and stress can affect GH secretion and thus potentially influence the effectiveness of this compound . Furthermore, as a CYP3A4 inhibitor, this compound could interact with other drugs metabolized by this enzyme, potentially affecting its action .
Biochemical Analysis
Biochemical Properties
Tabimorelin interacts with the ghrelin/growth hormone secretagogue receptor (GHSR), acting as a potent agonist . It stimulates the release of growth hormone (GH), thereby playing a significant role in biochemical reactions . It also interacts with other biomolecules such as insulin-like growth factor 1 (IGF-1), adrenocorticotropic hormone (ACTH), cortisol, and prolactin, causing transient increases in their levels .
Cellular Effects
This compound influences various types of cells and cellular processes. It stimulates the release of GH, which has wide-ranging effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its binding interactions with the GHSR . As an agonist of GHSR, it stimulates the release of GH, thereby influencing gene expression and enzyme activation .
Temporal Effects in Laboratory Settings
This compound has shown sustained increases in levels of GH and IGF-1 over time in laboratory settings . The actual clinical effects in adults with growth hormone deficiency were limited
Metabolic Pathways
This compound is involved in the ghrelin/growth hormone secretagogue receptor (GHSR) pathway . It interacts with GHSR, stimulating the release of GH and influencing metabolic flux .
Preparation Methods
The synthesis of Tabimorelin involves several steps, starting with the formation of the core structure, followed by the addition of various functional groups. The synthetic route typically includes the use of solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to build the desired peptide chain. Reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. Industrial production methods may involve large-scale SPPS or solution-phase synthesis, depending on the desired yield and purity .
Chemical Reactions Analysis
Tabimorelin undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residues, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: Substitution reactions can occur at the amino acid side chains, particularly those containing reactive functional groups such as hydroxyl or amino groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT).
Scientific Research Applications
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating growth hormone release and its effects on metabolic processes.
Medicine: Explored as a potential treatment for growth hormone deficiency and other related disorders.
Comparison with Similar Compounds
Tabimorelin is part of a class of compounds known as growth hormone secretagogues (GHSs). Similar compounds include:
Ipamorelin: Another GHS that stimulates GH release but with a different receptor binding profile.
Macimorelin: Used for diagnosing growth hormone deficiency, with a similar mechanism of action but different pharmacokinetic properties.
Capromorelin: Primarily used in veterinary medicine to stimulate appetite and GH release in animals. This compound is unique in its oral activity and its ability to produce sustained increases in GH and IGF-1 levels
Properties
IUPAC Name |
(E)-5-amino-N,5-dimethyl-N-[(2R)-1-[methyl-[(2R)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]hex-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N4O3/c1-32(2,33)19-11-16-29(37)35(4)28(22-24-17-18-25-14-9-10-15-26(25)20-24)31(39)36(5)27(30(38)34-3)21-23-12-7-6-8-13-23/h6-18,20,27-28H,19,21-22,33H2,1-5H3,(H,34,38)/b16-11+/t27-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURGZWOTGMLDJP-ZCYANPAGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=CC(=O)N(C)C(CC1=CC2=CC=CC=C2C=C1)C(=O)N(C)C(CC3=CC=CC=C3)C(=O)NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C/C=C/C(=O)N(C)[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N(C)[C@H](CC3=CC=CC=C3)C(=O)NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601027158 | |
| Record name | Tabimorelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193079-69-5 | |
| Record name | Tabimorelin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=193079-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tabimorelin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193079695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tabimorelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TABIMORELIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L51CBE03KF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


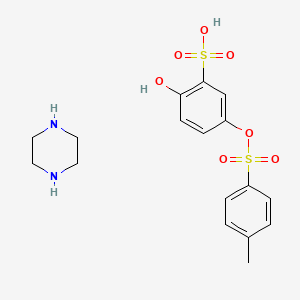
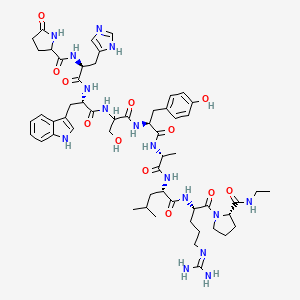
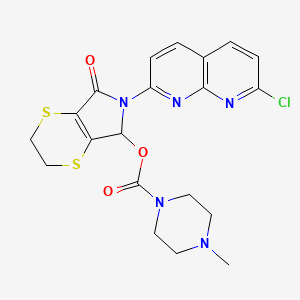
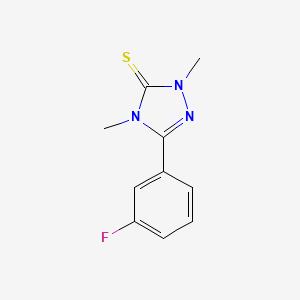
![dimethylphosphoryl (3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxobutanoate](/img/structure/B1681794.png)
